Benzene, 1-dodecyl-4-methyl-

Surfactant Science Emulsification Alkylaryl Sulfonates

1-Dodecyl-4-methylbenzene (p-dodecyltoluene) is a linear alkyltoluene (LAT) belonging to the class of alkylaromatic hydrocarbons. It is primarily used as a precursor for synthesizing linear alkyltoluene sulfonate (LATS) surfactants.

Molecular Formula C19H32
Molecular Weight 260.5 g/mol
CAS No. 104-41-6
Cat. No. B085457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-dodecyl-4-methyl-
CAS104-41-6
Molecular FormulaC19H32
Molecular Weight260.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)C
InChIInChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-11-12-13-19-16-14-18(2)15-17-19/h14-17H,3-13H2,1-2H3
InChIKeyBOSMBEZWDZNQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile of 1-Dodecyl-4-methylbenzene (CAS 104-41-6)


1-Dodecyl-4-methylbenzene (p-dodecyltoluene) is a linear alkyltoluene (LAT) belonging to the class of alkylaromatic hydrocarbons. It is primarily used as a precursor for synthesizing linear alkyltoluene sulfonate (LATS) surfactants [1]. Its structure features a dodecyl chain para to a methyl group on the benzene ring, distinguishing it from standard linear alkylbenzenes (LABs) [2]. The compound has a molecular weight of 260.457 g/mol, boiling point of 349.5°C at 760 mmHg, and melting point of approximately 5°C (278.2 K) [3][4].

Workflow Sulfonation precursor for alkyltoluene sulfonate surfactants
Selection logic Differentiated alkylaromatic, not a standard linear alkylbenzene
Use context May support tailored formulation properties via para-methyl substitution

Why Generic Substitution of 1-Dodecyl-4-methylbenzene (CAS 104-41-6) Fails in Surfactant and Detergent Applications


Generic substitution of 1-dodecyl-4-methylbenzene with standard linear alkylbenzenes or other alkylaromatic precursors is not straightforward due to the profound influence of the para-methyl group on the sulfonated derivative's physicochemical performance. The 1962 study by the Japan Oil Chemists' Society demonstrated a clear ranking of emulsifying power for triethanolamine salts: dodecylxylene sulfonate > dodecyltoluene sulfonate > dodecylbenzene sulfonate [1]. Furthermore, the primary biodegradation kinetics of LAT sulfonates differ from those of LAB sulfonates, with LAT achieving comparable ultimate degradation but exhibiting a measurably slower initial rate over 7 days [2]. Patent literature further teaches that alkyltoluene sulfonates, when blended with alkylbenzene sulfonates, impart increased water hardness tolerance and lower Krafft temperatures compared to alkylbenzene sulfonates alone, translating to superior practical cleaning performance [3]. These interconnected structure–property relationships mean that substituting the para-methylated precursor with a simpler LAB in sulfonation processes yields surfactant products with a different and often less favorable balance of emulsifying power, biodegradation kinetics, and hardness tolerance.

1-Dodecyl-4-methylbenzene (Target)
Standard Linear Alkylbenzene (LAB)
Emulsifying power
Intermediate rank in sulfonate series
May shift to lower emulsification performance
Biodegradation onset
Comparable ultimate level but slower initial rate
May differ in time-dependent discharge profiles
Water hardness tolerance
Patent-reported increased Ca²⁺/Mg²⁺ tolerance
May require additional builders or hydrotropes

Quantitative Differentiation Evidence for 1-Dodecyl-4-methylbenzene (CAS 104-41-6) Versus Closest Analogs


Emulsifying Power Ranking: Dodecyltoluene Sulfonate Surpasses Dodecylbenzene Sulfonate

In a direct head-to-head comparison of triethanolamine salts of sulfonated alkylaromatics, the emulsifying power for hydrophobic carriers (o-dichlorobenzene and 1,2,4-trichlorobenzene) was ranked as dodecylxylene sulfonate > dodecyltoluene sulfonate > dodecylbenzene sulfonate [1]. The dodecyltoluene sulfonate derived from 1-dodecyl-4-methylbenzene occupies an intermediate position, providing superior emulsification compared to the simpler dodecylbenzene sulfonate but not reaching the performance of the di-methylated dodecylxylene sulfonate.

Emulsifying power
Head-to-head
Rank 2/3 among triethanolamine salt series
May support formulation selection between xylene and benzene sulfonates
Quantitative emulsion stability not reported
Surfactant Science Emulsification Alkylaryl Sulfonates

Biodegradation Kinetics: LAT Sulfonates Degrade Comparably to LAB Sulfonates but with a Slower Onset

A 1989 primary biodegradation study using a microbial culture derived from garden soil compared linear dodecyltoluene sulfonate (LATS) with linear dodecylbenzene sulfonate (LABS). Both surfactant types reached comparable ultimate biodegradation levels within 7 days; however, linear alkyl toluene (LAT) sulfonate exhibited a slower initial rate of degradation compared to linear alkylbenzene (LAB) sulfonate [1]. No quantitative difference in the extent of degradation after 7 days was observed.

Biodegradation rate
Head-to-head
Comparable 7-day degradation; slower initial onset
May support regulatory biodegradability requirements
Quantitative rate difference not reported
Environmental Fate Biodegradation Anionic Surfactants

Boiling Point Elevation: 1-Dodecyl-4-methylbenzene Offers Higher Thermal Stability than Dodecylbenzene

Comparative physical property data indicate that 1-dodecyl-4-methylbenzene has a boiling point of 349.5°C at 760 mmHg [1], which is approximately 18–21°C higher than the boiling point of dodecylbenzene (328–331°C) [2]. This elevation is attributable to the additional methyl group on the aromatic ring, which increases molecular weight and modifies intermolecular interactions.

Boiling point elevation
Data to verify
+18–21 °C vs dodecylbenzene
May support high-temperature synthesis window
Cross-study comparable values
Physical Properties Thermal Stability Distillation

Enhanced Water Hardness Tolerance: Patent-Teaching for Alkyltoluene Sulfonate Blends

U.S. Patent 6,995,127 teaches that detergent compositions employing sulfonated alkyltoluenes, particularly those with higher 2-phenyl alkyltoluene isomer content, exhibit increased tolerance to water hardness minerals—a property that normally precipitates active detergent agents—and a lower Krafft temperature compared to prior art alkylbenzene sulfonate formulations [1]. The patent explicitly states that alkyltoluene sulfonates, when combined with alkylbenzene surfactants, provide increased cleaning performance.

Hardness tolerance
Class-level inference
Reported increased Ca²⁺/Mg²⁺ tolerance; lower Krafft temperature
May support hard-water detergent formulations
Class-level patent teaching; quantitative values not provided
Detergent Formulation Water Hardness Tolerance Cleaning Performance

Application Scenarios for 1-Dodecyl-4-methylbenzene (CAS 104-41-6) Based on Differentiated Evidence


Surfactant Intermediate for Hard-Water Detergent Formulations

Based on patent evidence of increased water hardness tolerance and lower Krafft temperature for alkyltoluene sulfonates [3], 1-dodecyl-4-methylbenzene is well-suited as a sulfonation precursor for detergent formulations intended for hard-water regions. The derived sulfonate may enable cleaning compositions with reduced reliance on phosphate or zeolite builders, potentially lowering formulation cost and environmental impact.

Intermediate-Performance Emulsifier for Industrial and Textile Applications

The intermediate emulsifying power of dodecyltoluene sulfonate (between dodecylxylene and dodecylbenzene sulfonates) [1] positions 1-dodecyl-4-methylbenzene as a precursor for emulsifiers that require a balance between high performance and economic feasibility. This is particularly relevant in textile dyeing processes where carrier emulsification at elevated temperatures (80–95°C) is critical.

Enhanced-Solubility Sulfonate for High-Temperature Industrial Cleaning

The higher boiling point of 1-dodecyl-4-methylbenzene (+18–21°C vs. dodecylbenzene) and the patent-disclosed lower Krafft temperature of its sulfonate derivative [3] suggest application in high-temperature industrial cleaning and degreasing formulations where thermal stability and low-temperature surfactant solubility are concurrently required.

Environmentally Acceptable Surfactant Precursor for Regulated Markets

The comparable ultimate biodegradability of LAT sulfonates to LAB sulfonates after 7 days [2] supports the use of 1-dodecyl-4-methylbenzene in regions with stringent biodegradability regulations (e.g., EU Detergent Regulation 648/2004), provided that the slightly slower initial degradation rate does not conflict with specific discharge permit requirements.

Application
Selection Property
Validation Focus
Hard-water detergent sulfonation
Water hardness tolerance and low Krafft temperature profile
Ca²⁺/Mg²⁺ tolerance and solubility under cold-wash conditions
Carrier emulsification at elevated temperature
Intermediate emulsifying power between di-methyl and unsubstituted sulfonates
Emulsion stability under 80–95 °C textile processing
High-temperature degreasing formulations
Higher boiling point and lower Krafft temperature of sulfonate
Thermal stability and solubility at elevated process temperatures
Regulated biodegradable surfactant production
Comparable ultimate biodegradation to LAB sulfonates
Biodegradation rate under specific discharge conditions
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